
Pyridine, 3-(3-ethenyloxiranyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Vinyl-2-oxiranyl)pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and an oxirane (epoxide) ring. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Vinyl-2-oxiranyl)pyridine typically involves the reaction of pyridine derivatives with vinyl and oxirane precursors. One common method involves the cycloaddition of 1-azadienes with vinyl epoxides under specific reaction conditions. For instance, the reaction can be catalyzed by transition metals such as palladium or nickel, often in the presence of ligands and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 3-(3-Vinyl-2-oxiranyl)pyridine may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Vinyl-2-oxiranyl)pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of diols from the epoxide ring.
Reduction: Formation of ethyl-substituted pyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Vinyl-2-oxiranyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs with pyridine-based structures.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(3-Vinyl-2-oxiranyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The epoxide ring is particularly reactive, undergoing ring-opening reactions with nucleophiles to form β-amino alcohols. The pyridine ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxiranyl-pyridine: Similar structure but with the oxirane ring at a different position.
3-Vinylpyridine: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
Styrene oxide: Contains an oxirane ring but lacks the pyridine ring.
Uniqueness
3-(3-Vinyl-2-oxiranyl)pyridine is unique due to the combination of the vinyl and oxirane groups on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of complex molecules and materials .
Eigenschaften
CAS-Nummer |
119875-67-1 |
---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-4-3-5-10-6-7/h2-6,8-9H,1H2 |
InChI-Schlüssel |
ZTMKEYXIGNYEBF-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CN=CC=C2 |
Kanonische SMILES |
C=CC1C(O1)C2=CN=CC=C2 |
Synonyme |
Pyridine, 3-(3-ethenyloxiranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.